Sphingolipid E

Skin Barrier Repair Transepidermal Water Loss Atopic Dermatitis

Sphingolipid E (SLE66) is a fully synthetic pseudo-ceramide engineered for optimal integration into the stratum corneum lipid lamellae. Unlike natural ceramides, it features a metastable lamellar structure, minimal systemic absorption upon topical application, and a demonstrated safety profile with no genotoxicity or cytotoxicity. It is the superior choice for research on barrier function restoration, chronic safety studies, and transdermal delivery applications.

Molecular Formula C37H75NO4
Molecular Weight 598.0 g/mol
CAS No. 110483-07-3
Cat. No. B025489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphingolipid E
CAS110483-07-3
Synonymssphingolipid E
Molecular FormulaC37H75NO4
Molecular Weight598.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCCCCCCCC)O
InChIInChI=1S/C37H75NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-42-35-36(40)34-38(31-32-39)37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,39-40H,3-35H2,1-2H3
InChIKeyPUGFCQQOYJMKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 g / 1 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sphingolipid E (CAS 110483-07-3) – Synthetic Pseudoceramide for Skin Barrier Repair and Drug Delivery Research


Sphingolipid E (SLE66; Cetyl-PG Hydroxyethyl Palmitamide; CAS 110483-07-3) is a synthetic pseudo‑ceramide sphingolipid structurally analogous to type 2 ceramide [1]. It is designed to mimic the function of natural ceramides in the stratum corneum, the outermost layer of the skin, where it reinforces the lipid barrier and regulates molecular permeability [2]. The compound features a metastable lamellar structure and is utilized as a key ingredient in topical formulations for barrier repair research and as a potential drug carrier for transdermal delivery applications .

Why Sphingolipid E Cannot Be Replaced by Generic Ceramides or Natural Sphingolipids


While natural ceramides (e.g., Ceramide 2, Ceramide 3) and other sphingolipids share a common structural motif, their physicochemical and biological profiles diverge sharply. Sphingolipid E is a fully synthetic pseudo‑ceramide engineered for optimal integration into the lipid lamellae of the stratum corneum, offering a metastable lamellar phase that is distinct from the more rigid packing of endogenous ceramides [1]. This structural nuance translates into functional differences: for example, Sphingolipid E demonstrates minimal systemic absorption upon topical application to intact skin – a pharmacokinetic advantage that is not guaranteed across all ceramide analogs [2]. Furthermore, its demonstrated safety margin and lack of genotoxicity or cytotoxicity, as established in dedicated toxicological studies, cannot be assumed for closely related compounds [2]. These properties collectively preclude simple interchangeability and underscore the need for compound‑specific evidence in scientific procurement decisions.

Quantitative Differentiation of Sphingolipid E: Comparator‑Based Evidence for Informed Procurement


Barrier Function Improvement: 41% Reduction in Transepidermal Water Loss (TEWL) in 8‑Week Clinical Trials

In an 8‑week clinical trial involving human subjects with compromised skin barrier function, topical application of a formulation containing Sphingolipid E (Ceramide E) resulted in a 41% reduction in transepidermal water loss (TEWL) compared to baseline . This improvement reflects the compound's ability to restore the integrity of the stratum corneum lipid lamellae. In contrast, standard emollient bases or formulations containing only humectants (e.g., glycerin) typically achieve TEWL reductions in the range of 10–25% over similar periods [1].

Skin Barrier Repair Transepidermal Water Loss Atopic Dermatitis

Moisture Retention Superiority: 34% Higher Hydration Compared to Hyaluronic Acid

In a direct comparative study (Dermatology Research, 2022), a formulation containing Sphingolipid E (Ceramide E) delivered 34% higher skin hydration levels than an equivalent formulation containing hyaluronic acid (HA), measured via corneometry after 24 hours . While hyaluronic acid is a potent humectant that attracts water, Sphingolipid E reinforces the lipid barrier to prevent water loss, leading to sustained hydration. The comparator, hyaluronic acid, was tested at a standard 0.5% w/w concentration, while Sphingolipid E was used at 0.8% w/w.

Skin Hydration Moisturization Comparative Efficacy

Negligible Transdermal Absorption: Undetectable Plasma Levels in Intact Skin Models

Following transdermal application of [¹⁴C]‑SLE66 (1000 mg/kg or as an 8% prescription formulation) to normal skin of Sprague‑Dawley rats, no radioactivity was detected in plasma for up to 24 hours [1]. In contrast, oral administration of the same compound (1000 mg/kg) resulted in a measurable Cmax of 39.77 μg eq/mL at 4 hours [1]. For damaged skin, trace plasma radioactivity was observed for up to 8 hours but remained minimal. This profile contrasts with some small‑molecule ceramide analogs that exhibit higher percutaneous absorption, potentially leading to systemic exposure and off‑target effects.

Pharmacokinetics Topical Safety Transdermal Delivery

Genotoxicity and Cytotoxicity Profile: Negative in Ames and Chromosomal Aberration Assays

Sphingolipid E (SLE66) was evaluated in standard genotoxicity and cytotoxicity batteries. In the Ames test (Salmonella typhimurium strains TA98, TA100, TA1535, TA1537) and the chromosomal aberration assay (Chinese hamster lung cells), SLE66 produced no mutagenic or clastogenic effects up to the highest tested concentrations [1]. Additionally, in a human skin model cytotoxicity assay, no toxicity was observed [1]. In contrast, several structurally related sphingoid bases (e.g., safingol) have been shown to induce cytotoxicity and apoptosis in certain cell lines at micromolar concentrations [2].

Genotoxicity Cytotoxicity Safety Assessment

Lamellar Structure Distinction: Metastable Lamellar Phase vs. Rigid Ceramide Packing

X‑ray diffraction and electron microscopy analyses reveal that Sphingolipid E forms a metastable lamellar structure, characterized by a repeat distance of approximately 5.4 nm and a less ordered alkyl chain packing compared to natural ceramide 2 (repeat distance ~5.6 nm, more rigid orthorhombic packing) [1]. This metastable arrangement facilitates improved integration and mobility within the stratum corneum lipid matrix, enhancing barrier recovery kinetics. By contrast, natural ceramides tend to form highly crystalline, rigid lamellae that may not distribute as uniformly when applied topically [2].

Lipid Lamellae Stratum Corneum Biophysical Characterization

Optimal Application Scenarios for Sphingolipid E Based on Quantified Differentiation


Atopic Dermatitis and Compromised Skin Barrier Models: 41% TEWL Reduction Evidence

Given the 41% reduction in transepidermal water loss demonstrated in 8‑week clinical trials , Sphingolipid E is ideally suited for studies investigating the restoration of barrier function in atopic dermatitis, psoriasis, or xerosis. The compound's ability to significantly reduce TEWL surpasses that of standard emollients, making it a critical component in formulations designed to model barrier repair and assess therapeutic interventions for dry, compromised skin conditions.

Long‑Term Topical Safety Studies: Documented Negligible Systemic Absorption

For dermatological research requiring repeated or prolonged topical application, the pharmacokinetic data showing undetectable plasma levels after transdermal application to intact skin [1] provides a robust safety foundation. This property makes Sphingolipid E particularly valuable for chronic safety studies, pediatric dermatology research, and any protocol where minimizing systemic exposure is paramount. The absence of genotoxicity and cytotoxicity further supports its use in long‑term investigations.

Advanced Moisturizer and Cosmetic Formulation: 34% Hydration Advantage Over Hyaluronic Acid

Cosmetic and personal care formulators aiming to achieve superior and sustained hydration can leverage the direct evidence of 34% greater hydration versus hyaluronic acid . This quantitative advantage positions Sphingolipid E as a preferred ingredient for premium moisturizers, anti‑aging creams, and barrier‑repair serums. The compound's lamellar structure also facilitates the creation of elegant, non‑greasy formulations that closely mimic the skin's natural lipid matrix.

Transdermal Drug Delivery Research: Controlled Permeability Modulation

Sphingolipid E's role as a stratum corneum lipid component capable of regulating molecular permeability [2] makes it a promising candidate for transdermal drug delivery research. Its metastable lamellar phase may allow for tunable permeation of active pharmaceutical ingredients, enabling studies on controlled release and enhanced dermal uptake. This application is directly supported by its demonstrated safety profile and lack of skin irritation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sphingolipid E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.